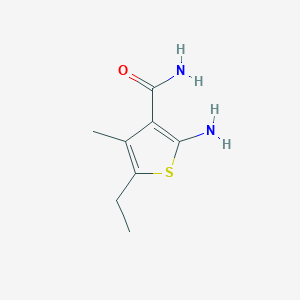![molecular formula C15H15N5 B2645897 4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline CAS No. 1155622-41-5](/img/structure/B2645897.png)
4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline” is a derivative of the angiotensin II receptor antagonist class of drugs, which includes compounds like Irbesartan and Candesartan . These drugs are used worldwide to treat conditions like hypertension and congestive heart failure .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline and similar compounds have been studied for their potential in corrosion inhibition. For example, a related compound, NE-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, was found to be an efficient corrosion inhibitor in acid solutions, showing increased efficiency with higher concentrations. The compound's adsorption on metal surfaces follows Langmuir’s isotherm, with its inhibition efficiency linked to quantum chemical calculations (Daoud et al., 2014).
Electroluminescence Applications
Compounds structurally similar to this compound have been explored for their use in electroluminescence. For instance, N,N-Di(6-phenylpyridin-2-yl)aniline and related compounds have been used to produce highly luminescent tetradentate bis-cyclometalated platinum(II) complexes. These complexes exhibit potential for use in organic light-emitting diodes (OLEDs), with one particular complex demonstrating a high external quantum efficiency (Vezzu et al., 2010).
Amyloid-Binding and Neuroprotective Properties
A tetra(ethylene glycol) derivative of benzothiazole aniline, which shares some structural similarities, has shown promise in neurodegenerative disease therapy. It binds to amyloid, alters the cell surface expression of amyloid precursor protein (APP), and improves memory in mice. This compound also enhances dendritic spine density through a Ras signaling-dependent mechanism, suggesting potential for improving neuronal and cognitive function (Megill et al., 2013).
Antimicrobial Activities
Some aniline derivatives have been synthesized with potential antimicrobial activities. For example, pyrazol-4-yl- and 2H-chromene-based substituted anilines have shown significant antibacterial and antifungal activity, suggesting their potential as therapeutic agents (Banoji et al., 2022).
Wirkmechanismus
The compound “4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline” likely acts as an angiotensin II receptor antagonist, similar to Candesartan . These drugs act on the renin-angiotensin system, which regulates blood pressure in the body and brain. Angiotensin II receptors also mediate inflammation, blood-brain barrier maintenance, and neuron survival .
Zukünftige Richtungen
The future directions for “4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline” and similar compounds could involve further exploration of their potential benefits in treating cognitive impairment, dementia, and Alzheimer’s disease . There is evidence suggesting that angiotensin receptor blockers (ARBs) like Candesartan could have a role in reducing the incidence of these conditions .
Eigenschaften
IUPAC Name |
4-[2-(5-phenyltetrazol-2-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c16-14-8-6-12(7-9-14)10-11-20-18-15(17-19-20)13-4-2-1-3-5-13/h1-9H,10-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMALRDVVVWAKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,7-Trimethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2645818.png)
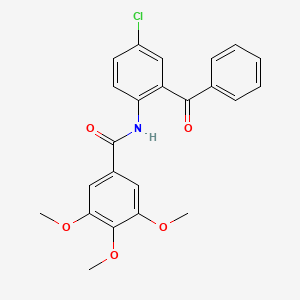
![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2645821.png)
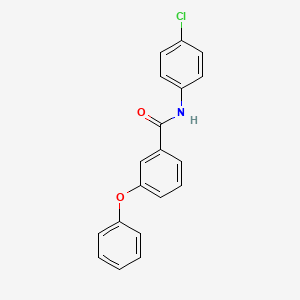
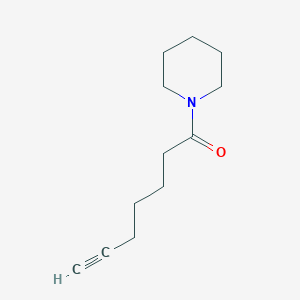
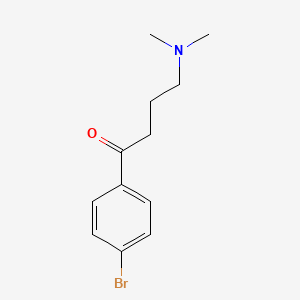
![(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2645827.png)

![(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2645832.png)
![(Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2645833.png)
